A-Lactulose - 85026-53-5

A-Lactulose

Catalog Number: EVT-3294261
CAS Number: 85026-53-5
Molecular Formula: C12H22O11
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lactulose is derived from lactose, which is a natural disaccharide found in milk. The transformation of lactose into lactulose can be achieved through various methods, including chemical and enzymatic processes. It falls under the category of prebiotics, substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi.

Synthesis Analysis

The synthesis of lactulose can be accomplished through two primary methods: alkaline isomerization and enzymatic transgalactosylation.

Alkaline Isomerization

  1. Process Overview: Lactose is treated with alkaline agents such as sodium hydroxide or calcium hydroxide at elevated temperatures (typically between 70 °C to 130 °C) to promote the conversion of lactose into lactulose.
  2. Parameters:
    • Concentration: Aqueous lactose solutions are used, often at concentrations between 60% to 70%.
    • Reaction Time: The reaction time can vary from minutes to several days, depending on the temperature and concentration of the alkali.
    • Yield: This method typically achieves a yield of 35% to 40% lactulose based on the initial lactose used .

Enzymatic Transgalactosylation

  1. Process Overview: This method involves the use of β-galactosidase enzymes to catalyze the transfer of galactosyl residues from lactose to fructose, forming lactulose.
  2. Parameters:
    • Reactor Type: Continuous stirred tank reactors (CSTR) are commonly used for this process.
    • Optimal Conditions: The reaction is typically conducted at pH levels around 4.5 and temperatures around 50 °C.
    • Substrate Ratios: The molar ratio of fructose to lactose can significantly affect yields, with ratios ranging from 4:1 to 24:1 being studied .
Molecular Structure Analysis

Lactulose has the molecular formula C12H22O11C_{12}H_{22}O_{11} and consists of two monosaccharides: D-galactose and D-fructose. The structure can be described as follows:

  • Configuration: Lactulose exists primarily in an open-chain form but can also exist in cyclic forms.
  • Stereochemistry: The compound features multiple hydroxyl groups (-OH), contributing to its solubility in water and its functionality as a prebiotic.
  • Structural Representation: The structural formula can be represented as:
D galactopyranosyl 1 rightarrow2 D fructofuranose\text{D galactopyranosyl 1 rightarrow2 D fructofuranose}

This configuration indicates that the galactose unit is linked to the fructose unit via a β(1→2) glycosidic bond.

Chemical Reactions Analysis

Lactulose participates in various chemical reactions, primarily involving hydrolysis and fermentation:

  1. Hydrolysis: Under acidic conditions or with specific enzymes, lactulose can hydrolyze back into its constituent monosaccharides (galactose and fructose).
  2. Fermentation: Lactulose is fermented by gut microbiota, leading to the production of short-chain fatty acids and gases like hydrogen, methane, and carbon dioxide. This fermentation process contributes to its laxative effects.
Mechanism of Action

The mechanism through which lactulose exerts its physiological effects involves several key actions:

  1. Osmotic Effect: Lactulose increases osmotic pressure in the intestines, drawing water into the bowel and softening stools, which facilitates easier passage.
  2. Prebiotic Activity: It selectively stimulates the growth of beneficial gut bacteria while inhibiting pathogenic bacteria, thereby improving gut health.
  3. Acidification of Colonic Contents: Fermentation of lactulose leads to increased production of short-chain fatty acids, lowering colonic pH, which further aids in inhibiting harmful bacteria .
Physical and Chemical Properties Analysis

Lactulose exhibits several important physical and chemical properties:

  • Appearance: Typically found as a colorless syrup or crystalline powder.
  • Solubility: Highly soluble in water due to its hydroxyl groups.
  • Stability: Stable under normal conditions but sensitive to high temperatures and prolonged storage times.
  • Melting Point: Lactulose does not have a defined melting point due to its hygroscopic nature; it tends to decompose before melting.
Applications

Lactulose has diverse applications across several fields:

  1. Pharmaceuticals: Used primarily as a laxative for treating constipation; it also helps manage hepatic encephalopathy by reducing ammonia absorption in patients with liver disease.
  2. Food Industry: Employed as a sweetener in low-calorie foods due to its non-digestible nature; it also acts as a prebiotic ingredient promoting gut health.
  3. Animal Feed: Utilized in livestock feed formulations to enhance gut health and improve nutrient absorption.
Introduction to Lactulose Research Domains

Historical Evolution of Lactulose Applications

The scientific journey of lactulose began in 1929 with Montgomery and Hudson’s pioneering chemical synthesis via alkaline isomerization of lactose. This process transformed the glucose moiety of lactose into fructose, yielding galactosyl β-(1→4) fructose—a structurally unique disaccharide absent in raw milk [4] [8] [10]. Early observations by Bessau (1943) noted that "caramelized lactose" (later identified as lactulose-containing mixtures) stimulated Lactobacilli growth in the gut, hinting at its microbiota-modulating properties [4].

The 1950s marked lactulose’s transition from chemical curiosity to therapeutic agent:

  • 1957: Austrian pediatrician Friedrich Petuely purified lactulose and incorporated it into infant formula, dubbing it the "bifidus factor" after demonstrating its capacity to shift fecal microbiota toward Bifidobacterium-dominant profiles resembling breastfed infants [4] [8].
  • 1959: Mayerhofer and Petuely documented its laxative effects, validated later (1968) in double-blind trials confirming efficacy in chronic constipation with minimal adverse effects [4] [7].
  • 1966: Bircher et al. repurposed lactulose for hepatic encephalopathy (HE), leveraging its ability to acidify colonic contents and trap neurotoxic ammonia (NH₃) as non-diffusible ammonium (NH₄⁺) [4] [6].

Regulatory milestones followed:

  • 1977: FDA approval solidified lactulose’s status as a pharmaceutical agent in the United States, restricting its food applications despite earlier use in Japanese infant formula [4] [10].
  • 2012: The European Union authorized a health claim stating lactulose "contributes to acceleration of intestinal transit," reigniting interest in functional food applications [4].

Table 1: Key Historical Milestones in Lactulose Research

YearDevelopmentSignificance
1929First chemical synthesis (Montgomery & Hudson)Enabled standardized production
1957Infant formula trials (Petuely)Identified "bifidus factor" properties
1966HE management mechanism proposed (Bircher et al.)Established ammonia-trapping mechanism
1977FDA approval as drugClassified as prescription-only in US
2012EU health claim authorizationReaffirmed food applications for intestinal health

Contemporary Research Paradigms

Microbiome Modulation and Prebiotic Effects

Lactulose serves as a selective substrate for beneficial gut bacteria, primarily Bifidobacterium and Lactobacillus species. Fermentation yields short-chain fatty acids (SCFAs: acetate, propionate, butyrate) and lactic acid, which:

  • Lower colonic pH (≤5.0 at high doses), inhibiting pathogens like Salmonella and Clostridium perfringens [2] [4] [8].
  • Enhance mineral absorption (Ca²⁺, Mg²⁺) via pH-dependent solubility increases [4].
  • Modulate immune function through SCFA-mediated G-protein-coupled receptor (GPR43/GPR41) signaling, influencing inflammatory cytokine profiles [4].

Table 2: Lactulose Applications in Food Science and Technology

ApplicationTechnological BasisResearch Findings
Functional confectioneryHigh solubility (≥76g/100mL), sweetness (48-62% sucrose)Gummy candies exhibit comparable likability to sucrose-based products [4]
Prebiotic beveragesAcid stability (>pH 3.0)Maintains bifidogenic activity post-pasteurization [4] [8]
Diagnostic agentBacterial hydrogen productionSIBO breath testing (contentious reliability) [1] [8]

Molecular Mechanisms in Disease Management

  • Hepatic Encephalopathy: Beyond pH-mediated ammonia trapping, lactulose promotes bacterial assimilation of nitrogen for protein synthesis and inhibits urease-producing bacteria [1] [6] [8].
  • Constipation Physiology: Dual osmotic and motility-enhancing effects occur via:
  • Water retention in the intestinal lumen.
  • SCFA stimulation of serotonin release, accelerating colonic transit [4] [7].
  • Oncology: Butyrate-induced histone deacetylase inhibition exhibits anti-neoplastic activity in colorectal cancer models, while lactulose-galectin interactions may impede tumor progression [4] [6].

Technological Innovations

Enzymatic synthesis using β-galactosidases and cellobiose 2-epimerases offers sustainable production with higher yields (∼80%) than chemical methods [2] [8]. This supports cost-effective functional food development, including:

  • Low-cariogenicity sweeteners for diabetics.
  • Stable prebiotic additives in UHT dairy products [4] [8].

Knowledge Gaps and Research Imperatives

Mechanistic and Methodological Uncertainties

  • SIBO Diagnostic Limitations: Variance in small-bowel transit time compromises hydrogen breath test reliability, necessitating standardized protocols or alternative biomarkers [1] [8] [10].
  • Strain-Specific Fermentation: Genetic determinants of lactulose utilization in Bifidobacterium remain poorly characterized, hindering probiotic synergy optimization [4] [8].
  • SCFA Signaling Dynamics: Tissue-specific absorption kinetics and receptor activation thresholds require elucidation to predict immunometabolic effects [4].

Underexplored Therapeutic Avenues

  • Chronic Kidney Disease (CKD): Potential to mitigate uremic toxin accumulation via gut microbiota modulation warrants clinical validation [6].
  • Metabolic Disorders: SCFA-mediated satiety hormone (PYY, GLP-1) secretion suggests utility in obesity management, yet human trials are sparse [4].
  • Oncologic Applications: Anti-galectin properties and butyrate’s epigenetic effects demand rigorous in vivo studies for cancer chemoprevention [4] [6].

Table 3: Key Research Imperatives for Lactulose Science

Knowledge GapResearch PriorityPotential Impact
Microbial cross-feeding dynamicsMetagenomics of lactulose-fermenting consortiaEnhanced synbiotic formulations
Hydrogen-mediated antioxidant effectsQuantification of H₂ diffusion in colonic tissueNew therapies for oxidative stress disorders
Lactulose-galectin binding kineticsStructural analysis of carbohydrate-protein interfacesGalectin-targeted anticancer agents

Technical and Translational Challenges

  • Food-Drug Interface: Regulatory disparities between regions (e.g., EU food approval vs. US prescription status) complicate global functional product development [4] [10].
  • Synthesis Efficiency: Enzymatic production scalability requires immobilized enzyme systems to improve operational stability [2] [8].

Properties

CAS Number

85026-53-5

Product Name

A-Lactulose

IUPAC Name

(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1

InChI Key

NBGXQZRRLOGAJF-WJONTELPSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.